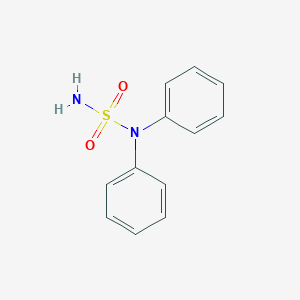

(N-sulfamoylanilino)benzene

Descripción general

Descripción

It is used in the preparation of aryl-substituted sulfamides and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (N-sulfamoylanilino)benzene typically involves the reaction of aniline with sulfamide. The process can be summarized as follows:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: Nitrobenzene is reduced to aniline using reducing agents such as tin and hydrochloric acid.

Sulfamoylation: Aniline reacts with sulfamide under controlled conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation .

Análisis De Reacciones Químicas

Types of Reactions

(N-sulfamoylanilino)benzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert it back to aniline and sulfamide.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and catalysts (FeCl3, AlCl3) are employed.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Aniline and sulfamide.

Substitution: Various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

(N-sulfamoylanilino)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing aryl-substituted sulfamides.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of (N-sulfamoylanilino)benzene involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Actividad Biológica

(N-sulfamoylanilino)benzene, a sulfonamide derivative, exhibits significant biological activity primarily through its antibacterial properties. This compound is part of a larger class of sulfonamides that function by inhibiting bacterial growth, particularly through interference with folate synthesis pathways. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folate in bacteria. By mimicking para-aminobenzoic acid (PABA), a substrate for this enzyme, sulfonamides effectively compete with PABA, leading to a decrease in folate production. This inhibition results in the cessation of DNA and RNA synthesis, ultimately preventing bacterial cell division and growth .

Spectrum of Activity

This compound has demonstrated efficacy against a range of gram-positive and some gram-negative bacteria. The compound is particularly effective against:

- Gram-positive bacteria : Staphylococcus aureus, including methicillin-resistant strains (MRSA).

- Gram-negative bacteria : Escherichia coli and Klebsiella pneumoniae.

Table 1 summarizes the minimum inhibitory concentrations (MICs) for selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

| Streptococcus pneumoniae | 2 |

Study 1: Efficacy Against MRSA

In a study conducted by Zessel et al. (2014), this compound was evaluated for its effectiveness against MRSA. The results indicated that the compound not only inhibited MRSA growth but also showed synergistic effects when combined with other antibiotics like trimethoprim. This combination therapy resulted in a slower development of bacterial resistance compared to monotherapy .

Study 2: In Vivo Studies

Further research involving mouse models demonstrated that this compound significantly reduced bacterial load in infected tissues. The compound was administered at varying doses, revealing a dose-dependent response in reducing infection severity. Histological analysis showed decreased inflammation and tissue damage in treated groups compared to controls .

Toxicity and Side Effects

While this compound is effective against bacterial infections, it is essential to consider its toxicity profile. Common side effects associated with sulfonamide compounds include:

- Allergic reactions (e.g., skin rashes)

- Hematological effects (e.g., agranulocytosis)

- Renal toxicity

The presence of the sulfonamide group contributes to these adverse effects; thus, monitoring is crucial during treatment .

Conclusion and Future Directions

This compound represents a valuable addition to the arsenal of antibacterial agents, particularly in combating resistant strains like MRSA. Its mechanism of action through folate synthesis inhibition underscores its potential as a therapeutic agent. Future research should focus on optimizing its structure to enhance efficacy while minimizing toxicity, as well as exploring its use in combination therapies to combat multidrug-resistant infections.

The ongoing development of analogues based on this compound may lead to more potent derivatives with improved safety profiles, further expanding its therapeutic applications in infectious diseases.

Propiedades

IUPAC Name |

(N-sulfamoylanilino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRIMGJUBFEWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974223 | |

| Record name | N,N-Diphenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-14-4 | |

| Record name | Sulfamide, N,N'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diphenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.